molecular formula C11H16N2O5S B2991497 5-(4-hydroxypiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide CAS No. 1171523-19-5

5-(4-hydroxypiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide

Cat. No.: B2991497
CAS No.: 1171523-19-5
M. Wt: 288.32
InChI Key: DJMSSPLYZBUUMZ-UHFFFAOYSA-N
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Description

5-(4-hydroxypiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide (CAS 1171523-19-5) is a synthetic chemical compound with a molecular formula of C11H16N2O5S and a molecular weight of 288.32 g/mol . Its structure incorporates two privileged pharmacophores in medicinal chemistry: a sulfonamide group and a piperidine ring. The sulfonamide functional group is a well-established motif in drug discovery, forming the basis of several groups of pharmaceutical agents with a range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, and anti-dihydropteroate synthetase properties . Sulfonamide-containing compounds are frequently investigated for their potential as enzyme inhibitors, and their mechanism often involves interaction with the active site of metalloenzymes . The 4-hydroxypiperidine moiety is another significant scaffold prevalent in bioactive natural products and non-natural biologically active compounds, often contributing to target binding and pharmacokinetic properties . The integration of these features into a single molecule through an amide linkage makes this compound a valuable intermediate for researchers in medicinal chemistry and drug discovery. It can be utilized in the synthesis of more complex molecules, the exploration of structure-activity relationships (SAR), and screening for novel biological activities. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-(4-hydroxypiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5S/c1-12-19(16,17)10-3-2-9(18-10)11(15)13-6-4-8(14)5-7-13/h2-3,8,12,14H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMSSPLYZBUUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(O1)C(=O)N2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-hydroxypiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide typically involves multiple steps, starting with the formation of the furan ring, followed by the introduction of the piperidine and sulfonamide groups. One common synthetic route is the reaction of furan-2-carboxylic acid with 4-hydroxypiperidine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting product is then treated with methylamine to introduce the sulfonamide group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The furan ring can be oxidized to form a furan-2-carboxylic acid derivative.

  • Reduction: : The piperidine ring can be reduced to form a piperidinol derivative.

  • Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4) .

  • Reduction: : Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) .

  • Substitution: : Nucleophiles such as ammonia (NH3) and alkyl halides can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Furan-2-carboxylic acid derivatives.

  • Reduction: : Piperidinol derivatives.

  • Substitution: : Various substituted sulfonamides.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block in organic synthesis and as a catalyst in various chemical reactions.

  • Biology: : It may serve as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Medicine: : Potential use in drug development, particularly in designing new therapeutic agents.

  • Industry: : Application in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(4-hydroxypiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features:
  • Target Compound :

    • Core : Furan-2-sulfonamide.
    • Substituents : 4-Hydroxypiperidine-1-carbonyl, N-methyl.
    • Molecular Formula : C₁₂H₁₇N₂O₅S (calculated).
  • Analog 1: 2-Chloro-5-(4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl)-4-(furan-2-ylmethyl-amino)benzenesulfonamide () : Core: Benzenesulfonamide. Substituents: 4-Hydroxypiperidine, chloro, furan-2-ylmethyl-amino. Molecular Formula: C₂₃H₂₃Cl₂N₃O₅S.
  • Analog 2 : 5-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide () :

    • Core : Furan-2-sulfonamide.
    • Substituents : Piperazine, 2-methoxyphenyl.
    • Molecular Formula : C₁₇H₂₁N₃O₅S.
  • Analog 3 : 5-Bromo-N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)furan-2-carboxamide () :

    • Core : Furan-2-carboxamide.
    • Substituents : Bromo, thiourea, 4-methylpiperidine sulfonyl.

Structural Implications :

  • Substitution of furan with benzene (Analog 1) or bromine (Analog 3) alters electronic properties and steric bulk, influencing binding affinity .

Observations :

  • Suzuki coupling (used in Analog 1) enables aromatic diversification but requires transition-metal catalysts .
  • The target compound’s synthesis would likely prioritize hydroxyl group stability, contrasting with halogenated analogs (e.g., Analog 1’s chloro substituents) .

Physicochemical Properties

Compound Molecular Weight Purity (HPLC) Key Spectral Data (¹H/¹³C NMR) Reference
Target Compound 307.34 g/mol N/A N/A
Analog 1 () 523.07 g/mol 97% δ 1.39–2.08 (piperidine), 7.24–7.41 (aromatic)
Analog 2 () 379.43 g/mol 90% Not reported
Analog 3 () 514.38 g/mol Not reported Thiourea C=S peak (δ ~165 ppm, ¹³C)

Key Findings :

  • The hydroxypiperidine group in Analog 1 shows distinct NMR signals (δ 3.29–4.40 ppm) correlating with its conformational flexibility .
  • Lower purity in Analog 2 (90%) may reflect challenges in piperazine derivatization .

Insights :

  • Antimicrobial activity in derivatives highlights the sulfonamide group’s role in bacterial enzyme inhibition .

Biological Activity

5-(4-hydroxypiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H16N2O4S
  • Molecular Weight : 288.34 g/mol
  • CAS Number : 1171523-19-5

The biological activity of this compound is largely attributed to its interaction with various enzymes and receptors. Notably, sulfonamides have been recognized for their role as inhibitors of carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance and facilitating various physiological processes.

  • Inhibition of Carbonic Anhydrases :
    • The compound has been studied for its inhibitory effects on human carbonic anhydrase isoforms, particularly CA IX and CA XII, which are implicated in tumor progression and metastasis. In vitro studies have shown that modifications to the sulfonamide structure can enhance selectivity and potency against these isoforms .
  • Cell Viability and Migration :
    • Compounds similar to this compound have demonstrated reduced viability in cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer) under hypoxic conditions. These findings suggest a potential application in cancer therapy by targeting CA IX overexpression in tumors .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps, including the formation of piperidine derivatives through cyclization reactions. The structure-activity relationship indicates that modifications at the piperidine ring can significantly influence biological activity.

CompoundCA IX Inhibition (nM)Cell LineViability Reduction (%)
16a51.6HT-2920% at 400 μM
16b99.6MDA-MB-231Significant under hypoxia
16eNot specifiedMG-63Better than AZM

Case Studies

Several studies have explored the efficacy of sulfonamide derivatives, including those structurally related to this compound:

  • Study on CA Inhibitors :
    • A study synthesized various saccharide-modified sulfonamides and evaluated their inhibitory effects on CA IX and XII. The results indicated that certain compounds exhibited significant inhibition, suggesting a promising avenue for developing targeted cancer therapies .
  • Cell Migration Studies :
    • Research demonstrated that specific sulfonamide derivatives could inhibit the migration of MDA-MB-231 cells, indicating potential anti-metastatic properties. The mechanism appears to involve disruption of the tumor microenvironment's acidification process .

Q & A

Basic Research Question

  • Enzyme inhibition : Screen against kinases or phosphatases using fluorescence-based assays (e.g., ATPase-Glo™) with staurosporine as a positive control .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with cisplatin as a reference drug .
  • Controls : Include vehicle-only (DMSO < 0.1%) and untreated cells to rule out solvent effects .

What strategies can mitigate discrepancies between computational predictions and experimental data regarding the compound’s physicochemical properties?

Advanced Research Question

  • Multi-software validation : Compare DFT calculations (Gaussian 09) with molecular dynamics (AMBER) to assess logP and pKa .
  • Empirical validation : Cross-check predicted solubility with experimental shake-flask HPLC measurements .
  • Solvent effects : Account for dielectric constants in simulations to align with experimental partition coefficients .

How does the hydroxypiperidine moiety influence the compound’s pharmacokinetic profile, and what modifications could enhance metabolic stability?

Advanced Research Question

  • Metabolism studies : Incubate with liver microsomes (human/rat) to identify oxidation hotspots (e.g., CYP3A4-mediated hydroxylation) .
  • Structural modifications : Fluorination at C4 of piperidine or methyl substitution on the hydroxypiperidine nitrogen to block metabolic degradation .
  • Permeability : Use Caco-2 cell monolayers to assess passive diffusion and P-glycoprotein efflux .

What analytical techniques (e.g., NMR, HPLC-MS) are critical for purity assessment, and how should method validation be conducted?

Basic Research Question

  • Quantitative NMR : Integrate proton signals (e.g., N-methyl at δ 2.8–3.2 ppm) against an internal standard (e.g., TMS) .
  • HPLC-MS : Use a C18 column (5 µm, 4.6 × 250 mm) with mobile phase (0.1% formic acid/acetonitrile) for 95% purity thresholds .
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R² ≥ 0.999), LOD/LOQ, and inter-day precision (±2% RSD) .

How can researchers design structure-activity relationship (SAR) studies to identify key functional groups responsible for observed biological effects?

Advanced Research Question

  • Analog synthesis : Systematically modify substituents (e.g., replace hydroxypiperidine with morpholine or thiomorpholine) .
  • Pharmacophore mapping : Use Schrödinger’s Phase to align active conformers and identify critical H-bond donors/acceptors .
  • Statistical analysis : Apply multivariate regression (e.g., PLS) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with IC50 values .

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